molecular formula C53H53ClN8O17 B038608 Eremomycin aglycone CAS No. 119789-44-5

Eremomycin aglycone

Numéro de catalogue B038608
Numéro CAS: 119789-44-5
Poids moléculaire: 1109.5 g/mol
Clé InChI: RWFDKJBPMLNBSI-GAZOPBORSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eremomycin aglycone is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces erythreus in 1970. Eremomycin aglycone has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mécanisme D'action

The mechanism of action of eremomycin aglycone involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately results in bacterial cell death.

Effets Biochimiques Et Physiologiques

Eremomycin aglycone has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using eremomycin aglycone in lab experiments is its potent antibacterial activity. The compound has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. However, one of the limitations of using eremomycin aglycone in lab experiments is its complex synthesis method, which may make it difficult to obtain large quantities of the compound for use in experiments.

Orientations Futures

There are several future directions for research on eremomycin aglycone. One area of research is the development of new synthetic methods for producing the compound. Another area of research is the investigation of the compound's potential use in the treatment of other bacterial infections, such as tuberculosis. Additionally, further research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.

Méthodes De Synthèse

The synthesis of eremomycin aglycone is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces erythreus. The isolated compound is then subjected to chemical modifications to produce eremomycin aglycone. The most common method for synthesizing eremomycin aglycone is through the total synthesis approach, which involves the chemical synthesis of the molecule from simple starting materials.

Applications De Recherche Scientifique

Eremomycin aglycone has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. The compound has also been studied for its potential use in the treatment of other bacterial infections, such as tuberculosis. In addition, eremomycin aglycone has been investigated for its anticancer properties, as it has been found to inhibit the growth of cancer cells.

Propriétés

Numéro CAS

119789-44-5

Nom du produit

Eremomycin aglycone

Formule moléculaire

C53H53ClN8O17

Poids moléculaire

1109.5 g/mol

Nom IUPAC

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1

Clé InChI

RWFDKJBPMLNBSI-GAZOPBORSA-N

SMILES isomérique

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

SMILES canonique

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC

Autres numéros CAS

119789-44-5

Synonymes

eremomycin aglycone

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.